molecular formula C9H8O B140024 1-Indanone CAS No. 83-33-0

1-Indanone

Cat. No. B140024
M. Wt: 132.16 g/mol
InChI Key: QNXSIUBBGPHDDE-UHFFFAOYSA-N
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Patent
US03944679

Procedure details

The above-described aromataic composition of the present process is added in an amount of 1 ppm to the material flour of cakes, and this flour is baked to make cakes. Likewise, a 5 % ethanol solution of the mixture (in the ratio 10:7) of 3-ethyl-5,6-methylenedioxyindan-1-one and 3,4-dimethyl-7-methoxyindan-1-one is added to the material flour but in an amount to give 10 ppm by weight of said indanone compounds mixture thereto, and this material is baked.
Name
3-ethyl-5,6-methylenedioxyindan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4-dimethyl-7-methoxyindan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH:3]1[C:11]2[C:6](=[CH:7][C:8]3OCO[C:9]=3[CH:10]=2)[C:5](=[O:15])[CH2:4]1)C.CC1C2C(=C(OC)C=CC=2C)C(=O)C1>C(O)C>[C:5]1(=[O:15])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:3][CH2:4]1

Inputs

Step One
Name
3-ethyl-5,6-methylenedioxyindan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CC(C2=CC3=C(C=C12)OCO3)=O
Name
3,4-dimethyl-7-methoxyindan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(C2=C(C=CC(=C12)C)OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The above-described aromataic composition of the present process is added in an amount of 1 ppm to the material flour of cakes

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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